![molecular formula C9H6ClFO3S B1445602 5-Fluoro-3-methyl-1-benzofuran-2-sulfonyl chloride CAS No. 1369140-00-0](/img/structure/B1445602.png)
5-Fluoro-3-methyl-1-benzofuran-2-sulfonyl chloride
Overview
Description
“5-Fluoro-3-methyl-1-benzofuran-2-sulfonyl chloride” is an organic compound with the molecular formula C9H6ClFO3S . It has a molecular weight of 248.66 g/mol . It is used as a reagent in organic chemistry, particularly for the synthesis of peptide building blocks.
Molecular Structure Analysis
The InChI code for “5-Fluoro-3-methyl-1-benzofuran-2-sulfonyl chloride” is 1S/C9H6ClFO3S/c1-5-7-4-6 (11)2-3-8 (7)14-9 (5)15 (10,12)13/h2-4H,1H3
. This indicates the presence of a benzofuran ring with fluorine and sulfonyl chloride functional groups attached .
Chemical Reactions Analysis
“5-Fluoro-3-methyl-1-benzofuran-2-sulfonyl chloride” is an important reagent in organic chemistry used for the synthesis of peptide building blocks. It offers several advantages over other reagents, including ease of use, mild reaction conditions, and compatibility with a variety of substrates.
Physical And Chemical Properties Analysis
“5-Fluoro-3-methyl-1-benzofuran-2-sulfonyl chloride” is a solid compound .
Scientific Research Applications
Anticancer Activity
Benzofuran derivatives have shown significant cell growth inhibitory effects on various cancer cells. For instance, certain compounds have demonstrated inhibition rates of over 50% in leukemia, non-small cell lung cancer, colon cancer, CNS cancer, melanoma, and ovarian cancer cells .
Antimicrobial Properties
Benzofurans have been identified as promising structures in the search for efficient antimicrobial candidates due to their unique structural features and potent antibacterial activity .
Synthesis of Peptide Building Blocks
“5-Fluoro-3-methyl-1-benzofuran-2-sulfonyl chloride” is used as an important reagent in organic chemistry for the synthesis of peptide building blocks. It offers advantages such as ease of use and compatibility with various substrates.
Therapeutic Potentials
Compounds with a benzofuran nucleus are known for their wide therapeutic potentials including antibacterial, anti-fungal, anti-inflammatory, analgesic, and anti-depressant activities .
Drug Discovery
Benzofuran compounds are considered privileged structures in drug discovery due to their extensive pharmaceutical applications and biological activities .
Biological Studies
Recent studies have highlighted the strong biological activities of most benzofuran compounds such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
Medicinal Chemistry
The myriad applications in medicinal chemistry have led to the development of novel synthetic protocols for preparing structurally diverse benzofuran derivatives .
Safety and Hazards
Future Directions
Benzofuran derivatives, including “5-Fluoro-3-methyl-1-benzofuran-2-sulfonyl chloride”, have drawn considerable attention in medical research due to their wide range of biological and pharmacological activities . Development of promising compounds with target therapy potentials and little side effects is the main goal of medical researchers .
properties
IUPAC Name |
5-fluoro-3-methyl-1-benzofuran-2-sulfonyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClFO3S/c1-5-7-4-6(11)2-3-8(7)14-9(5)15(10,12)13/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWEKIJFFMQNQEV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC2=C1C=C(C=C2)F)S(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClFO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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